Tetrahydrothiophene-3,4-diamine 1,1-dioxide dihydrochloride
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Overview
Description
Tetrahydrothiophene-3,4-diamine 1,1-dioxide dihydrochloride: is a chemical compound with the molecular formula C4H10N2O2S·2HCl. It is a derivative of tetrahydrothiophene, featuring amino groups and a dioxo moiety, and is commonly used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Starting Material: Tetrahydrothiophene is often used as the starting material.
Oxidation: The compound undergoes controlled oxidation to introduce the dioxo group, resulting in tetrahydrothiophene-3,4-diamine 1,1-dioxide.
Amination: Subsequent amination introduces the amino groups at the 3 and 4 positions of the thiophene ring.
Acidification: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods:
Batch Processing: The compound is typically synthesized in batch reactors under controlled conditions to ensure purity and yield.
Purification: Purification steps, such as recrystallization, are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to form more oxidized derivatives.
Reduction: Reduction reactions can be used to convert the dioxo group back to a hydroxyl group.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Electrophiles such as alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidized derivatives of the compound.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Various alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities. Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism may vary depending on the specific application, but it generally involves binding to active sites or altering molecular pathways.
Comparison with Similar Compounds
Tetrahydrothiophene: The parent compound without the dioxo and amino groups.
Thiophene-3,4-diamine: A related compound with amino groups but without the dioxo group.
Tetrahydrothiophene-3,4-diamine: A compound with amino groups but without the dioxo group.
Uniqueness: Tetrahydrothiophene-3,4-diamine 1,1-dioxide dihydrochloride is unique due to the presence of both the dioxo and amino groups, which confer distinct chemical properties and reactivity compared to its related compounds.
Properties
IUPAC Name |
1,1-dioxothiolane-3,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S.2ClH/c5-3-1-9(7,8)2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYORTFNECMHCAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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